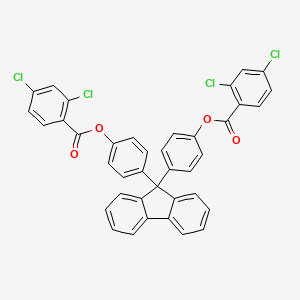
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes multiple aromatic rings and chlorinated phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of 2,4-dichlorobenzoic acid with appropriate phenolic compounds.
Coupling Reactions: Subsequent steps may involve coupling reactions, such as Suzuki or Heck coupling, to introduce the fluorenyl and phenyl groups.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar chlorinated phenyl groups.
Steviol Glycosides: Compounds with multiple aromatic rings and glycosidic linkages.
Uniqueness
4-{9-[4-(2,4-DICHLOROBENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of aromatic rings and chlorinated phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C39H22Cl4O4 |
|---|---|
Molecular Weight |
696.4 g/mol |
IUPAC Name |
[4-[9-[4-(2,4-dichlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C39H22Cl4O4/c40-25-13-19-31(35(42)21-25)37(44)46-27-15-9-23(10-16-27)39(33-7-3-1-5-29(33)30-6-2-4-8-34(30)39)24-11-17-28(18-12-24)47-38(45)32-20-14-26(41)22-36(32)43/h1-22H |
InChI Key |
UIIDCQFIPNQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC(=O)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















